
DRAQ7: A Technical Guide to Identifying Dead
and Compromised Cells

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: DRAQ7

Cat. No.: B1164519 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of DRAQ7, a far-red

fluorescent dye for the definitive identification of dead and membrane-compromised cells. This

document details the core mechanism of action, spectral properties, and detailed protocols for

its application in various research settings, including flow cytometry, fluorescence microscopy,

and high-content screening.

Introduction: The Advantages of a Far-Red Viability
Dye
DRAQ7 is a cell-impermeable anthraquinone dye that selectively stains the nuclei of cells with

compromised plasma membranes, a hallmark of cell death.[1] Its unique properties make it an

ideal replacement for traditional viability dyes like Propidium Iodide (PI) and 7-

Aminoactinomycin D (7-AAD).[2] A key advantage of DRAQ7 is its far-red fluorescence, which

minimizes spectral overlap with common fluorophores such as GFP, FITC, and PE, thereby

simplifying multicolor experimental design.[3][4] Furthermore, DRAQ7 is non-toxic to healthy

cells and can be used for long-term real-time viability monitoring without impacting cellular

proliferation.[5][6]
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The selective staining of DRAQ7 is based on plasma membrane integrity. In viable cells, the

intact and healthy cell membrane prevents the entry of the dye. However, in dead or dying

cells, the compromised membrane allows DRAQ7 to passively enter the cell, where it

intercalates with double-stranded DNA, emitting a strong far-red fluorescent signal.[1][7] This

straightforward mechanism provides a clear and unambiguous distinction between live and

dead cell populations.
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Caption: Mechanism of DRAQ7 selective staining.

Quantitative Data Summary
Spectral Properties
DRAQ7's far-red spectral properties are a significant advantage in multicolor experiments. It

can be sub-optimally excited by the common 488 nm laser, with optimal excitation at 633 nm or
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647 nm.[3][4] Its emission is in the far-red region, minimizing overlap with green and yellow

fluorophores.[4]

Parameter Wavelength (nm) Notes

Excitation Maxima 599 / 646
Optimally excited by 633 nm or

647 nm lasers.[8]

488

Sub-optimal excitation is

possible with the 488 nm laser,

commonly used in flow

cytometry.[3]

Emission Maximum
678 / 694 (when intercalated

with dsDNA)

Emission begins at 665 nm

and extends into the near-

infrared.[3][8]

Recommended Long Pass

Filters
>660

Common filters include 695LP,

715LP, or 780LP.[3][4]

Recommended Staining Conditions
The optimal concentration and incubation time for DRAQ7 staining can vary depending on the

cell type and application. However, general guidelines are provided below. Titration is

recommended for new experimental setups.[8][9]

Application
Recommended
Concentration

Incubation Time Temperature

Flow Cytometry 1 - 5 µM 5 - 15 minutes
Room Temperature or

37°C[8][9]

Fluorescence

Microscopy
3 - 5 µM 10 - 30 minutes

Room Temperature or

37°C[3][5]

Real-time, Long-term

Assays
1 - 3 µM Continuous 37°C[6][9]

Comparison with Other Viability Dyes
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DRAQ7 offers several advantages over traditional viability dyes.

Feature DRAQ7
Propidium Iodide
(PI)

7-AAD

Excitation
Blue to Red (488-647

nm)
Blue-Green (488 nm) Green (546 nm)

Emission Far-Red (>665 nm)
Orange-Red (~617

nm)
Red (~647 nm)

Spectral Overlap with

FITC/PE
Minimal[4]

Significant overlap

with PE[10]
Some overlap with PE

Toxicity
Non-toxic for long-

term culture[2]

Can be toxic over

time[10]
Can be toxic over time

UV Excitation No[2] Yes No

Wash Step Required No[3] Recommended Recommended

Experimental Protocols
General Staining Protocol for Suspension Cells
This protocol provides a general guideline for staining suspension cells with DRAQ7 for

analysis by flow cytometry or fluorescence microscopy.
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Start: Cell Suspension

Prepare cells at ≤5 x 10^5/mL
in appropriate buffer (e.g., PBS)

Add DRAQ7 to a final
concentration of 1-5 µM

Incubate for 5-15 minutes
at RT or 37°C, protected from light

Analyze directly
(no wash step required)

End: Data Acquisition

Click to download full resolution via product page

Caption: General workflow for staining suspension cells with DRAQ7.

Methodology:

Cell Preparation: Prepare a single-cell suspension in a suitable buffer such as PBS or culture

medium at a concentration of approximately 1-5 x 10^5 cells/mL.[9]

Antibody Staining (Optional): If performing immunophenotyping, complete all surface and/or

intracellular antibody staining steps according to your established protocol before adding

DRAQ7.[3]
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DRAQ7 Addition: Add DRAQ7 to the cell suspension to achieve the desired final

concentration (typically 1-5 µM). Mix gently by pipetting.[3][9]

Incubation: Incubate the cells for 5-15 minutes at room temperature or 37°C.[8][9] Protect the

samples from light during this step, especially if other fluorophores are present.[3] Staining is

accelerated at 37°C.[3]

Analysis: The cells are now ready for analysis by flow cytometry or fluorescence microscopy.

No washing step is required.[3]

Protocol for Adherent Cells in Microscopy
This protocol is designed for staining adherent cells grown in microplates or on coverslips.

Start: Adherent Cells

Perform experimental treatments

Add DRAQ7 directly to culture
medium (final conc. 3-5 µM)

Incubate for 10-30 minutes
at 37°C, protected from light

Image directly on microscope
(no wash step required)

End: Image Acquisition
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1164519?utm_src=pdf-body-img
https://www.benchchem.com/product/b1164519?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3558543/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3558543/
https://www.biostatus.com/DRAQ7/
https://www.interchim.fr/ft/F/FV5460.pdf
https://www.beckman.com/reagents/coulter-flow-cytometry/qc-and-support-reagents/viability-dyes/draq7/sample-data_depr
https://www.abcam.com/ps/products/109/ab109202/documents/ab109202%20DRAQ7%20protocol%20v3%20(web).pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3873765/
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/MAN0018531_DRAQ7_PI.pdf
https://www.bdbiosciences.com/en-it/products/reagents/flow-cytometry-reagents/research-reagents/buffers-and-supporting-reagents-ruo/draq7.564904
https://www.biostatus.com/site/biostatus/documents/DR7.TDS%20008%20050224.pdf
https://www.biostatus.com/site/biostatus/documents/DR7.APPNOTE%20FLOW%20SCREEN%20002%20240323.pdf
https://www.benchchem.com/product/b1164519#draq7-for-identifying-dead-vs-live-cells
https://www.benchchem.com/product/b1164519#draq7-for-identifying-dead-vs-live-cells
https://www.benchchem.com/product/b1164519#draq7-for-identifying-dead-vs-live-cells
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1164519?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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